1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid
CAS No.: 1822453-11-1
Cat. No.: VC13606256
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1822453-11-1 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) |
| Standard InChI Key | ADTXMICUZGOWDF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The core structure of 1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid comprises a five-membered pyrrolidine ring with substituents at positions 1, 2, and 5. The Boc group at the nitrogen atom (position 1) provides steric protection, while the carboxylic acid at position 2 and the phenyl group at position 5 contribute to the molecule’s polarity and aromatic interactions. The stereochemistry at positions 2 and 5 critically influences its reactivity and biological activity. For instance, the (2S,5R) isomer (CAS: 221352-49-4) is commercially available, with a molecular formula of C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | (2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |
| CAS Number | 221352-49-4 |
| Stereochemical Configuration | (2S,5R) |
Stereoisomerism and Comparative Analysis
Stereochemical variations significantly alter the compound’s physical and chemical behavior. The (2R,5R) and (2S,5R) diastereomers exhibit distinct NMR profiles due to differences in ring puckering and substituent orientations. For example, the tert-butyl protons in the Boc group resonate at δ ~1.4 ppm in both isomers, but splitting patterns in the pyrrolidine ring protons differ . The (2S,4R) isomer, though structurally distinct, shares similar Boc-protection strategies, highlighting the synthetic versatility of pyrrolidine derivatives .
Synthesis and Purification Strategies
Stereoselective Synthesis
The synthesis of 1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid typically begins with a proline precursor, leveraging chiral auxiliaries or asymmetric catalysis to establish the desired stereochemistry. A representative route involves:
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Cyclization: Camphorsulfonic acid (CSA)-catalyzed cyclization of a linear precursor with 2,2-dimethoxypropane yields a pyrrolidine intermediate.
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Oxidation: Selective oxidation of the secondary alcohol to a carboxylic acid using KMnO₄ in a tert-butanol/aqueous buffer system.
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Boc Protection: Early-stage introduction of the Boc group stabilizes the amine during subsequent transformations .
Purification Challenges
Purification often requires silica gel chromatography with hexane/ethyl acetate gradients to resolve diastereomers. Recrystallization from ethanol/water mixtures enhances purity, though residual catalysts like CSA pose challenges .
Physicochemical Properties and Analytical Characterization
Spectroscopic Profiling
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NMR Spectroscopy: ¹H NMR spectra of the (2S,5R) isomer show distinct splitting of pyrrolidine ring protons (δ 3.2–4.1 ppm) due to restricted rotation, while the Boc tert-butyl group appears as a singlet at δ 1.4 ppm .
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Infrared Spectroscopy: Stretching vibrations for the carboxylic acid (C=O, ~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) confirm functional group integrity .
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 291.34 ([M+H]⁺) .
Solubility and Stability
Applications in Pharmaceutical Development
Intermediate in Peptide Synthesis
The Boc-protected amine and carboxylic acid functionalities make this compound a valuable building block for solid-phase peptide synthesis (SPPS). Its rigid pyrrolidine scaffold introduces conformational constraints, improving peptide stability and target affinity .
Prospects in Medicinal Chemistry
While direct biological data for this specific isomer remain limited, structurally analogous pyrrolidine derivatives exhibit antimicrobial and anticancer activities. For example, Boc-protected pyrrolidines with electron-donating phenyl substituents demonstrate enhanced cytotoxicity against A549 lung adenocarcinoma cells .
Comparative Analysis with Structural Analogues
Positional Isomerism
The (2S,4R)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid isomer (CAS: N/A) illustrates how phenyl group positioning affects molecular interactions. Compared to the 5-phenyl analogue, the 4-phenyl derivative exhibits altered solubility profiles due to differences in π-π stacking potential .
Table 2: Comparative Properties of Pyrrolidine Isomers
| Isomer | Phenyl Position | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| (2S,5R)-Boc-5-phenyl | 5 | 0.34 (DMSO) | 152–154 |
| (2S,4R)-Boc-4-phenyl | 4 | 0.28 (DMSO) | 148–150 |
Functional Group Variations
Replacing the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) group alters deprotection kinetics, enabling orthogonal protection strategies in multi-step syntheses .
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